molecular formula C3H10N2O B1213496 1-Aminooxy-3-aminopropane CAS No. 98532-00-4

1-Aminooxy-3-aminopropane

Cat. No. B1213496
CAS RN: 98532-00-4
M. Wt: 90.12 g/mol
InChI Key: VSZFWDPIWSPZON-UHFFFAOYSA-N
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Description

1-Aminooxy-3-aminopropane (APA) is a potent inhibitor of both human and Leishmania donovani ornithine decarboxylase (ODC), the first committed enzyme in the polyamine biosynthesis pathway . It has been shown to be a potent inhibitor of mammalian and bacterial ornithine decarboxylase in vitro and a potent inhibitor of cell growth and macromolecular synthesis in cultured cells .


Synthesis Analysis

The synthesis of this compound involves a stirred solution of γ-bromopropylphthalimide, N-hydroxyphthalimide, triethylamine, and dimethyl formamide (DMF). The temperature of this solution is gradually raised to 90°C over a 1-hour period .


Molecular Structure Analysis

The molecular structure of APA has been determined through X-ray diffraction . The structure revealed the mode of the inhibitor binding to the enzyme. In contrast with earlier reports, the structure showed no indication of oxime formation between APA and pyridoxal 5’-phosphate .


Chemical Reactions Analysis

APA is known to interfere with polyamine synthesis, inhibiting ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase . It has been shown to prevent the proliferation of cultured baby hamster kidney cells by interfering with polyamine synthesis .

Mechanism of Action

APA competes with ornithine for the substrate binding site of ODC, resulting in progressive and apparently irreversible inactivation of the enzyme . It does not interfere with the transmethylation-transsulfuration pathway nor with the polyamine transport system, but it blocks the proliferation and macromolecule synthesis of the cells and reduces the cellular spermidine level .

properties

IUPAC Name

O-(3-aminopropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c4-2-1-3-6-5/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZFWDPIWSPZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243634
Record name 1-Aminooxy-3-aminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98532-00-4
Record name 1-Aminooxy-3-aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098532004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminooxy-3-aminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminooxy-3-aminopropane
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1-Aminooxy-3-aminopropane
Reactant of Route 5
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Reactant of Route 6
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